molecular formula C12H11FN2O B1487101 6-(4-Fluorobenzyl)-2-methylpyrimidin-4-ol CAS No. 2091698-70-1

6-(4-Fluorobenzyl)-2-methylpyrimidin-4-ol

Cat. No.: B1487101
CAS No.: 2091698-70-1
M. Wt: 218.23 g/mol
InChI Key: CIYZQFDBBHLMFG-UHFFFAOYSA-N
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Description

6-(4-Fluorobenzyl)-2-methylpyrimidin-4-ol is a chemical compound featuring a pyrimidine core, a privileged scaffold in medicinal chemistry. The pyrimidine ring system is a fundamental building block in nucleic acids and is present in a wide range of bioactive molecules, making it a high-value template for developing new pharmacological agents . The specific substitution pattern on this core, including the 4-fluorobenzyl and methyl groups, is designed to modulate the compound's electronic properties, lipophilicity, and overall stereochemistry, which can be critical for interacting with biological targets. Pyrimidine derivatives are extensively investigated in early-stage drug discovery for their potential antibacterial properties, particularly against resistant pathogens like Staphylococcus aureus . The incorporation of a fluorine atom is a strategic maneuver in modern drug design, often employed to influence a compound's metabolic stability, binding affinity, and membrane permeability . As a small, polar molecule, this compound aligns with contemporary screening libraries aimed at identifying cell-penetrant hits with favorable physicochemical properties for antibiotic development . Researchers can utilize this compound as a key intermediate or a starting point for hit-to-lead optimization campaigns, exploring structure-activity relationships (SAR) through further synthetic modification. It is supplied exclusively for research applications in laboratory settings. For Research Use Only. Not for Human or Diagnostic Use.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-8-14-11(7-12(16)15-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYZQFDBBHLMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Fluorobenzyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by the presence of a fluorobenzyl group, may exhibit various pharmacological effects, including anti-inflammatory and anticancer properties. This article reviews the existing literature on the biological activity of this compound, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
CAS Number 2091698-70-1
Molecular Formula C12H12FN3O
Molecular Weight 233.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may inhibit certain enzymes or receptors involved in inflammatory processes and cancer progression. For example, it has been noted to affect pathways involving cyclooxygenase (COX) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammation and cancer biology.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

Case Study:
In a study evaluating a series of pyrimidine derivatives, compounds similar to this compound showed significant anticancer activity against human histocytic lymphoma cell lines (U937). The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been examined. It has been shown to reduce levels of inflammatory mediators such as prostaglandins and cytokines.

Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (μM)Reference
AnticancerU937 (Human Lymphoma)10.5
Anti-inflammatoryRAW 264.7 (Macrophages)15.0

Structure-Activity Relationship (SAR)

The presence of the fluorobenzyl moiety is crucial for enhancing the biological activity of pyrimidine derivatives. The fluorine atom is believed to increase lipophilicity and improve binding affinity to target proteins.

Key Findings:

  • Hydrophobic Interactions: The fluorobenzyl group enhances hydrophobic interactions with target sites.
  • Electron-Withdrawing Effect: The fluorine atom may stabilize transition states during enzymatic interactions.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the benzyl or phenyl group significantly alter physicochemical and biological properties.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Insights
6-(4-Fluorobenzyl)-2-methylpyrimidin-4-ol 4-Fluorobenzyl C₁₂H₁₁FN₂O 230.23 Enhanced plasma protein binding (PPB) due to para-fluorination ; moderate target affinity in HIV integrase inhibition studies .
6-(4-Iodophenyl)-2-methylpyrimidin-4-ol 4-Iodophenyl C₁₁H₉IN₂O 312.11 Higher molecular weight and lipophilicity; potential for halogen bonding but reduced solubility .
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol 3-Chlorophenyl C₁₁H₉ClN₂O 220.65 Meta-chloro substitution may hinder hydrophobic pocket penetration compared to para-fluorobenzyl .

Key Observations :

  • 4-Fluorobenzyl (target compound): The electron-withdrawing fluorine enhances PPB and optimizes steric fit in hydrophobic pockets .
  • 4-Iodophenyl : Increased molecular weight and halogen size may reduce metabolic stability and membrane permeability .

Variations in the Pyrimidine Core Substituents

Modifications at the 2- and 6-positions of the pyrimidine ring influence electronic properties and reactivity.

Compound Name Substituents (Position) Molecular Formula Key Properties/Biological Insights
This compound 2-Methyl, 6-(4-Fluorobenzyl) C₁₂H₁₁FN₂O Methyl group enhances metabolic stability; fluorobenzyl improves target selectivity .
6-(Methoxymethyl)-2-phenylpyrimidin-4-ol 2-Phenyl, 6-Methoxymethyl C₁₂H₁₂N₂O₂ Methoxymethyl increases polarity and solubility but may reduce cell permeability .
6-(Chloromethyl)-2-phenylpyrimidin-4-ol 2-Phenyl, 6-Chloromethyl C₁₁H₉ClN₂O Chloromethyl group introduces reactivity (e.g., nucleophilic substitution) but raises toxicity concerns .

Key Observations :

  • 2-Methyl vs. 2-Phenyl : Methyl groups offer steric hindrance without excessive bulk, favoring target engagement, whereas phenyl groups may enhance π-π stacking but increase hydrophobicity .
  • 6-Methoxymethyl vs.

Preparation Methods

Condensation and Cyclization Approach

  • Starting from 2-methylpyrimidin-4-ol or its derivatives, the 4-fluorobenzyl group can be introduced via benzylation.
  • The benzylation typically involves the reaction of 2-methylpyrimidin-4-ol with 4-fluorobenzyl halides (e.g., 4-fluorobenzyl chloride or bromide) under basic conditions.
  • Bases such as potassium carbonate or sodium hydride are used to deprotonate the hydroxyl group, facilitating nucleophilic substitution on the benzyl halide.
  • The reaction is typically carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures (50–100 °C).

This approach benefits from relatively mild conditions and straightforward purification.

Multi-step Synthesis Involving Nitration and Reduction

  • Literature on related fluorobenzylated heterocycles shows nitration of fluorophenols followed by substitution with amines or piperazines.
  • Although this is more common in benzoxazole derivatives, similar strategies can be adapted for pyrimidine analogs.
  • Mild nitration conditions are preferred to avoid over-nitration and decomposition.
  • Subsequent reduction and cyclization steps yield the desired substituted pyrimidine.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Disadvantages Yield Range (%)
Benzylation of 2-methylpyrimidin-4-ol 4-Fluorobenzyl chloride, K2CO3, DMF, 50–100 °C Mild conditions, straightforward Requires pure starting pyrimidin-4-ol 60–85
S_NAr substitution Halogenated pyrimidine intermediate, 4-fluorobenzylamine, polar solvent, 80–120 °C Regioselective, good for electron-deficient rings Requires halogenated intermediate 50–75
Multi-step nitration and reduction Fluorophenol nitration, amine substitution, cyclization Allows introduction of multiple substituents Longer synthesis, sensitive conditions 40–70

Research Findings and Optimization Notes

  • Temperature control is critical in these syntheses. For example, heating above certain thresholds can lead to decomposition or side reactions, as observed in related pyrimidine systems.
  • Solvent choice affects reaction rates and selectivity. Polar aprotic solvents facilitate nucleophilic substitutions effectively.
  • Slow addition of reagents can improve yields by minimizing side reactions, especially in alkylation steps.
  • Microwave-assisted synthesis has been reported to enhance reaction rates and yields in pyrimidine chemistry, though specific data for this compound are limited.
  • Avoiding harsh acidic or basic conditions helps preserve sensitive functional groups like the fluorobenzyl moiety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-Fluorobenzyl)-2-methylpyrimidin-4-ol

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